Collision Cross Section Differentiation
The compound can be analytically resolved from its closest analog, indole-3-acetonitrile (IAN), based on significant differences in predicted Collision Cross Section (CCS) values. This is a critical differentiator for unequivocal identification in complex biological matrices using Ion Mobility-Mass Spectrometry (IM-MS) [1].
| Evidence Dimension | Predicted Collision Cross Section (CCS) for [M+H]+ adduct (Ų) |
|---|---|
| Target Compound Data | 136.4 Ų (AllCCS) |
| Comparator Or Baseline | 132.5 Ų (AllCCS) for indole-3-acetonitrile |
| Quantified Difference | 3.9 Ų (a ~2.9% increase) |
| Conditions | In silico prediction using the AllCCS algorithm based on molecular structure. |
Why This Matters
This quantifiable difference in ion mobility enables confident identification and quantification of the 4-hydroxy derivative in untargeted metabolomics studies without the need for a synthetic standard, directly impacting procurement decisions for analytical chemistry workflows.
- [1] HMDB. (2023). Predicted Collision Cross Section (CCS) values for 4-Hydroxy-1H-indole-3-acetonitrile (HMDB0038462) and 3-Indoleacetonitrile (HMDB0006524). Data accessed from Human Metabolome Database. View Source
